6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Overview
Description
6-Fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide, also known as FMTH, is a compound of interest in the field of synthetic organic chemistry. It is a heterocyclic molecule with a seven-membered ring system and a single nitrogen atom. FMTH is a versatile compound with a wide range of applications, including pharmaceuticals, materials science, and biochemistry.
Scientific Research Applications
Antimicrobial Activity
The 1,2,4-benzothiadiazine-1,1-dioxide ring, to which our compound belongs, has been reported to exhibit antimicrobial activity . This suggests that our compound could potentially be used in the development of new antimicrobial agents.
Antiviral Activity
Similarly, the 1,2,4-benzothiadiazine-1,1-dioxide ring has also been associated with antiviral activity . This opens up the possibility of using our compound in antiviral research and drug development.
Antihypertensive Properties
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been linked to antihypertensive effects . This suggests that our compound could potentially be used in the treatment of high blood pressure.
Antidiabetic Applications
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to have antidiabetic properties . This implies that our compound could be used in the development of new antidiabetic medications.
Anticancer Research
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with anticancer activity . This suggests that our compound could potentially be used in cancer research and the development of new anticancer drugs.
KATP Channel Activation
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been reported to activate KATP channels . This implies that our compound could potentially be used in research related to potassium channels and their role in various physiological processes.
AMPA Receptor Modulation
The 1,2,4-benzothiadiazine-1,1-dioxide ring has been associated with the modulation of AMPA receptors . This suggests that our compound could potentially be used in neurological research, particularly in studies related to glutamate receptors.
Fluoroquinolones Synthesis
Fluoroquinolones are a type of antibacterial drugs. The structure of our compound suggests that it could potentially be used in the synthesis of new fluoroquinolones .
properties
IUPAC Name |
6-fluoro-1-methyl-2,2-dioxo-3,4-dihydro-2λ6,1-benzothiazin-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO3S/c1-11-8-3-2-6(10)4-7(8)9(12)5-15(11,13)14/h2-4,9,12H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRHWBKJAXLSHNE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(CS1(=O)=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-fluoro-4-hydroxy-1-methyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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